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(3-cyclopropylpyrrolidin-3-yl)methanol

Catalog No.
S6490972
CAS No.
1565100-62-0
M.F
C8H15NO
M. Wt
141.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-cyclopropylpyrrolidin-3-yl)methanol

CAS Number

1565100-62-0

Product Name

(3-cyclopropylpyrrolidin-3-yl)methanol

Molecular Formula

C8H15NO

Molecular Weight

141.2

(3-cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a cyclopropyl group and a hydroxymethyl group. Its molecular formula is C8H15NOC_8H_{15}NO, and it is recognized for its potential in various chemical and biological applications due to the presence of both the cyclopropyl and hydroxymethyl functionalities. This compound has garnered attention in medicinal chemistry for its structural properties that may influence biological activity.

  • Oxidation: The hydroxymethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form various derivatives, including amines or alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The hydroxymethyl group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides, allowing for the synthesis of diverse derivatives.

The synthesis of (3-cyclopropylpyrrolidin-3-yl)methanol can be achieved through several methods:

  • Direct Reaction: One common method involves the reaction of cyclopropylamine with formaldehyde under controlled conditions. This approach allows for the straightforward formation of the target compound.
  • Reduction of Aldehydes: Another method includes the reduction of (3-cyclopropylpyrrolidin-3-yl)carboxaldehyde using reducing agents like sodium borohydride. This method emphasizes the versatility of the compound's synthetic pathways.

(3-cyclopropylpyrrolidin-3-yl)methanol has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Research: The compound is studied for its potential therapeutic effects and mechanisms of action within biological systems.
  • Chemical Industry: Utilized as an intermediate in various chemical processes, contributing to the production of fine chemicals .

Interaction studies involving (3-cyclopropylpyrrolidin-3-yl)methanol focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques such as molecular docking and in vitro assays to evaluate how this compound interacts with enzymes or receptors relevant to disease pathways. While comprehensive data on this specific compound are sparse, research on similar structures suggests promising interactions that warrant further investigation .

Several compounds are structurally or functionally similar to (3-cyclopropylpyrrolidin-3-yl)methanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
PyrrolidineFive-membered ring with nitrogenSimple structure, lacks cyclopropyl substitution
CyclopropylamineCyclopropane attached to amineBasic amine functionality without hydroxymethyl group
(3-Cyclopropylpyrrolidin-2-yl)methanolSimilar pyrrolidine structureDifferent substitution pattern affecting reactivity
(1-Cyclopropylpyrrolidin-3-yl)carboxaldehydeAldehyde derivativeFunctional group changes influence reactivity and biological activity

Uniqueness

The uniqueness of (3-cyclopropylpyrrolidin-3-yl)methanol lies in its combination of a cyclopropyl group and a pyrrolidine ring, which confers distinct chemical properties not found in simpler analogs. This structural arrangement may enhance its biological activity, making it a valuable candidate for further research in medicinal chemistry and drug development .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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